

ZK-806450: A Computational Probe into Diverse Biological Activities

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-806450 is an experimental small molecule, belonging to the carbazole class of organic compounds, that has garnered attention in recent years through a variety of in silico and computational screening studies.[1] While extensive in vitro and in vivo experimental data remains limited in the public domain, computational analyses have highlighted its potential as a multi-target agent with promising antiviral and anti-cancer activities. This document provides a comprehensive overview of the currently available information on **ZK-806450**, focusing on its computationally predicted biological activities, mechanisms of action, and the methodologies employed in these predictions.

Predicted Biological Activities and Mechanisms of Action

Computational studies have identified **ZK-806450** as a potential modulator of several key biological targets. The majority of the available data is derived from virtual screening and molecular docking simulations, which predict the binding affinity of **ZK-806450** to various protein targets.

Antiviral Activity



ZK-806450 has been investigated as a potential antiviral agent against several viruses through computational models.

In silico studies suggest that **ZK-806450** may inhibit SARS-CoV-2 replication through interaction with viral proteins. One study identified **ZK-806450** as having a high binding potential to an allosteric site of the SARS-CoV-2 3CL protease.[2][3] Another computational screening study ranked **ZK-806450** as a top compound based on its binding energy to the non-structural protein 1 (nsp1) of SARS-CoV-2.[4] Inhibition of nsp1 is a potential therapeutic strategy as it plays a crucial role in the virus's ability to suppress the host's innate immune response.[4][5]

Molecular docking and dynamics simulations have indicated that **ZK-806450** can specifically and stably bind to the glycosaminoglycan (GAG) binding site on the envelope protein of the Dengue virus.[2][6][7] This interaction is predicted to be of higher affinity than the natural ligand, heparan sulfate, suggesting that **ZK-806450** could act as a competitive inhibitor to prevent viral entry into host cells.[6][7][8]

A virtual drug screening study identified **ZK-806450** as a potential inhibitor of the F13 protein of the monkeypox virus, based on its predicted binding ability.[9] The F13 protein is essential for the production of the enveloped form of the virus, which is crucial for its cell-to-cell spread and pathogenesis.[9]

Anti-cancer Activity

Virtual screening has also pointed towards **ZK-806450** having potential applications in oncology by targeting proteins involved in cancer progression.

A study targeting BRF2, a protein overexpressed in some cancers and associated with poor prognosis, identified **ZK-806450** as a potential inhibitor through molecular docking.[10]

In a computational study aimed at identifying inhibitors of the solute carrier family 4 member 4 (SLC4A4), a bicarbonate transporter implicated in colorectal cancer, **ZK-806450** was among the top-scoring hits from a library of experimental drugs.[11]

Other Potential Activities



Early literature mentions the design of indole-based Factor Xa inhibitors, with **ZK-806450** being classified within this group.[12] Additionally, it was noted in a study on Enterococcus faecium that Trypsin-1 is a preferred target for **ZK-806450**.[1] However, specific quantitative data on these activities are not available in the reviewed literature.

Quantitative Data (from in silico studies)

The following tables summarize the available quantitative data from computational studies. It is critical to note that these are predicted binding energies and not experimentally determined values such as IC50 or Ki.

Target Protein	Organism/Disea se	Binding Energy (kcal/mol)	Computational Method	Reference
Non-structural protein 1 (nsp1)	SARS-CoV-2	Not explicitly stated, but ranked as a top compound	Molecular Docking	[4]
BRF2	Cancer	-9.8	Molecular Docking	[10]
SLC4A4	Colorectal Cancer	-9.7	Molecular Docking	[11]
F13 protein	Monkeypox Virus	Not explicitly stated, but showed good binding ability	Virtual Drug Screening	[9]

Experimental Protocols (Computational)

The biological activities of **ZK-806450** have been primarily investigated using computational methods. The general workflow for these studies is as follows:

 Protein and Ligand Preparation: The three-dimensional structures of the target proteins are obtained from protein data banks (e.g., RCSB PDB) or predicted using homology modeling.
The 3D structure of ZK-806450 is obtained from databases like DrugBank or PubChem.

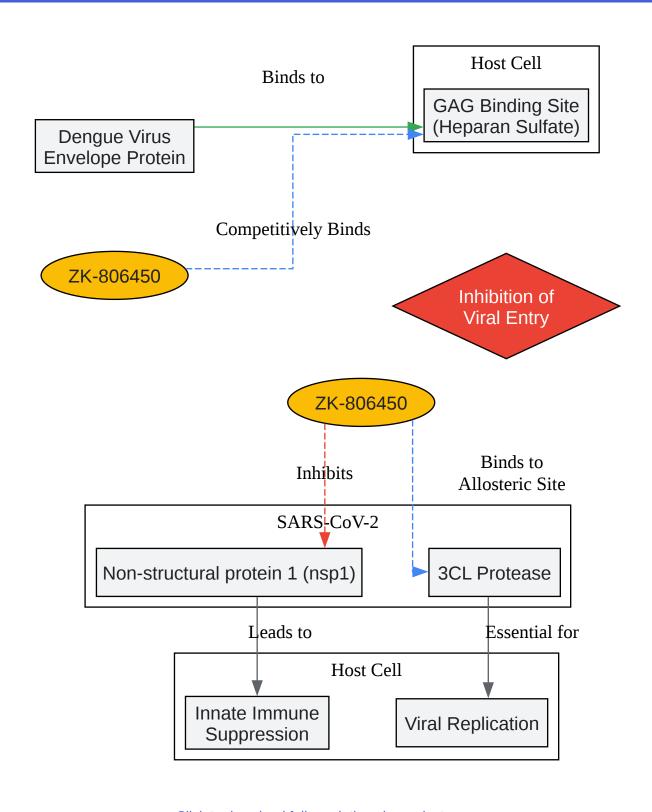


- Molecular Docking: A molecular docking program (e.g., AutoDock Vina) is used to predict the binding pose and affinity of ZK-806450 to the target protein. This involves placing the ligand in the binding site of the protein and calculating a scoring function to estimate the binding energy.
- Virtual Screening: In some studies, ZK-806450 was identified from a larger library of compounds through a high-throughput virtual screening process, where all compounds in the library are docked to the target protein and ranked based on their predicted binding affinities.
- Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex, MD simulations are performed. These simulations model the movement of atoms in the complex over time, providing insights into the stability of the binding pose and the interactions between the ligand and the protein.

Signaling Pathways and Mechanisms of Action (Diagrams)

The following diagrams illustrate the proposed mechanisms of action for **ZK-806450** based on the computational findings.





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